molecular formula C20H36N6O2 B15168659 3,3'-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) CAS No. 648441-08-1

3,3'-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine)

Cat. No.: B15168659
CAS No.: 648441-08-1
M. Wt: 392.5 g/mol
InChI Key: FUWPPZFHYQWQSK-UHFFFAOYSA-N
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Description

3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) is a synthetic organic compound characterized by the presence of two oxadiazole rings connected by a dodecane chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) typically involves the following steps:

    Formation of the Oxadiazole Rings: The oxadiazole rings can be synthesized through the cyclization of appropriate precursors, such as amidoximes and carboxylic acids, under dehydrating conditions.

    Linking the Oxadiazole Rings: The dodecane chain is introduced by reacting the oxadiazole rings with a dodecane dihalide (e.g., dodecane dibromide) under basic conditions to form the desired bis-oxadiazole compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole rings to other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups on the oxadiazole rings or the dodecane chain are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) has several scientific research applications:

    Materials Science: The compound can be used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

    Medicinal Chemistry:

    Biological Studies: The compound can be used in studies involving enzyme inhibition, receptor binding, and other biochemical processes.

    Industrial Applications: It may be used as a catalyst or intermediate in various industrial chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole rings can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of the target molecules. The dodecane chain provides hydrophobic interactions that can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,3’-(Dodecane-1,12-diyl)bis(1-methyl-1H-benzo[d]imidazol-3-ium) bromide: This compound has a similar dodecane linker but features benzimidazole rings instead of oxadiazole rings.

    Methylenebis(1,2,4-oxadiazole-3-yl): This compound has a shorter linker (methylene) between the oxadiazole rings.

Uniqueness

3,3’-(Dodecane-1,12-diyl)bis(N,N-dimethyl-1,2,4-oxadiazol-5-amine) is unique due to its long dodecane chain, which provides distinct hydrophobic properties and flexibility. This structural feature can influence its interactions with biological targets and its solubility in various solvents, making it a versatile compound for different applications.

Properties

CAS No.

648441-08-1

Molecular Formula

C20H36N6O2

Molecular Weight

392.5 g/mol

IUPAC Name

3-[12-[5-(dimethylamino)-1,2,4-oxadiazol-3-yl]dodecyl]-N,N-dimethyl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C20H36N6O2/c1-25(2)19-21-17(23-27-19)15-13-11-9-7-5-6-8-10-12-14-16-18-22-20(26(3)4)28-24-18/h5-16H2,1-4H3

InChI Key

FUWPPZFHYQWQSK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NO1)CCCCCCCCCCCCC2=NOC(=N2)N(C)C

Origin of Product

United States

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